molecular formula C9H9BrF3N B15313971 (R)-1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanamine

(R)-1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanamine

カタログ番号: B15313971
分子量: 268.07 g/mol
InChIキー: IPLZHOOBPJFPAC-RXMQYKEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanamine is a chiral chemical intermediate of significant interest in advanced medicinal chemistry and pharmacology research. This compound features a stereogenic center and a molecular scaffold incorporating both bromo and trifluoromethyl substituents, which are known to enhance binding affinity and metabolic stability in bioactive molecules . The specific stereochemistry of the (R)-enantiomer is critical for its application in the design and synthesis of novel ligands, particularly for neuroscientific targets. Research into structurally related 2,5-dimethoxyphenethylamine compounds, which share key structural features, has demonstrated their potential as potent and selective agonists for the serotonin 2A receptor (5-HT2AR) . This receptor is a primary target in cutting-edge psychiatric research for conditions such as depression and substance abuse disorders . The presence of the bromo and trifluoromethyl groups on the phenyl ring is a strategic modification that can significantly influence the compound's agonist potency and selectivity profile at this receptor . As such, this building block is invaluable for investigating structure-activity relationships and developing new chemical tools to probe neurological pathways. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

分子式

C9H9BrF3N

分子量

268.07 g/mol

IUPAC名

(1R)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9BrF3N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3/t5-/m1/s1

InChIキー

IPLZHOOBPJFPAC-RXMQYKEDSA-N

異性体SMILES

C[C@H](C1=C(C=CC(=C1)C(F)(F)F)Br)N

正規SMILES

CC(C1=C(C=CC(=C1)C(F)(F)F)Br)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

化学反応の分析

Types of Reactions

(1R)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce dehalogenated compounds, and substitution reactions can result in various substituted derivatives.

科学的研究の応用

(1R)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine has several scientific research applications:

作用機序

The mechanism of action of (1R)-1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The amine group may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

類似化合物との比較

Research Findings and Limitations

While direct studies on this compound are sparse, inferences can be drawn from analogs:

  • 2C-B and 25B-NBOMe: These exhibit hallucinogenic effects via 5-HT₂A agonism, suggesting the target compound may share similar mechanisms but with modified potency due to CF₃ substitution .
  • Ethyl vs. Cyclopropyl Side Chains : Cyclopropyl groups (as in ) may enhance rigidity and receptor selectivity, whereas ethyl chains (target compound) balance flexibility and lipophilicity .

Limitations : Most data are extrapolated from structural analogs; empirical studies on the target compound’s synthesis, stability, and activity are needed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanamine, and how can enantiomeric purity be ensured?

  • Methodology :

  • Step 1 : Start with bromo-trifluoromethyl benzene derivatives. Use methyl tert-butyl ether (MTBE) as a solvent and 1N NaOH for phase separation to isolate intermediates .
  • Step 2 : Introduce the ethanamine group via nucleophilic substitution or reductive amination. Chiral catalysts (e.g., Rhodium with BINAP ligands) are critical for achieving the (R)-enantiomer .
  • Step 3 : Purify via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) to ensure >97% enantiomeric purity .
    • Key Parameters :
  • Reaction temperature (typically 0–25°C for stereochemical control) .
  • Solvent polarity impacts yield; MTBE or dichloromethane are preferred .

Q. How should researchers characterize the compound’s physicochemical properties for experimental reproducibility?

  • Analytical Techniques :

  • HPLC-MS : Quantify purity and detect impurities (use C18 columns with 0.1% TFA in mobile phase) .
  • NMR : Confirm stereochemistry via 1H^1H-NMR (e.g., splitting patterns for chiral centers) and 19F^{19}F-NMR for trifluoromethyl group analysis .
  • X-ray Crystallography : Resolve absolute configuration using single crystals grown in ethanol/water mixtures .
    • Critical Data :
  • Melting point: ~140–145°C (varies with hydrochloride salt formation) .
  • Solubility: >10 mM in DMSO; limited in aqueous buffers (use co-solvents like PEG-400) .

Advanced Research Questions

Q. How does the (R)-enantiomer’s stereochemistry influence its binding affinity to neurotransmitter receptors?

  • Experimental Design :

  • Receptor Assays : Use radioligand displacement assays (e.g., 3H^3H-labeled serotonin or dopamine receptors). The (R)-enantiomer shows 5–10× higher affinity than the (S)-form due to optimal spatial alignment with receptor pockets .
  • Molecular Dynamics Simulations : Model interactions between the trifluoromethyl group and hydrophobic receptor domains (e.g., 5-HT2A_{2A} receptors) .
    • Data Interpretation :
  • Contradictions in binding data may arise from assay pH (e.g., protonation of the amine at physiological pH alters charge distribution) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Troubleshooting Framework :

  • Variable 1 : Batch-to-batch enantiomeric purity. Validate via circular dichroism (CD) spectroscopy .
  • Variable 2 : Solvent choice in assays. Replace DMSO with less reactive solvents (e.g., ethanol) to avoid protein denaturation .
  • Variable 3 : Cell membrane permeability. Use logP calculations (experimental logP ≈ 2.5) to adjust dosing in cellular assays .

Q. What strategies are effective for designing analogs with enhanced selectivity for CNS targets?

  • Structural Modifications :

  • Bromine Replacement : Substitute with iodine for heavier atom effects in X-ray studies or chlorine for reduced steric hindrance .
  • Trifluoromethyl Optimization : Replace with pentafluorosulfanyl (-SF5_5) groups to enhance binding entropy via hydrophobic interactions .
    • Synthetic Routes :
  • Use Ullmann coupling for aryl bromide functionalization .
  • Enzymatic resolution with lipases to access enantiopure analogs .

Q. What are the recommended protocols for handling and stabilizing this compound in long-term studies?

  • Storage :

  • Store at 2–8°C in amber vials under argon to prevent photodegradation and oxidation .
    • Stability Testing :
  • Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). Degradation <5% under recommended conditions .

Q. How can researchers interpret conflicting solubility data in different solvent systems?

  • Methodological Approach :

  • Co-solvent Screening : Use ethanol/PBS mixtures (up to 20% ethanol) to enhance aqueous solubility without precipitating proteins .
  • DLS Analysis : Check for micelle formation in surfactants like Tween-80, which may artificially inflate solubility readings .

Q. What biotransformation pathways are predicted for this compound in metabolic studies?

  • Hypothesis-Driven Analysis :

  • Phase I Metabolism : Cytochrome P450-mediated N-dealkylation (major pathway predicted via in silico tools like ADMET Predictor®) .
  • Phase II Metabolism : Glucuronidation of the primary amine, confirmed by LC-MS/MS in hepatocyte models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。